molecular formula C6H12BCl2NO2 B13989335 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- CAS No. 23068-73-7

1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)-

Cat. No.: B13989335
CAS No.: 23068-73-7
M. Wt: 211.88 g/mol
InChI Key: RBCFRJABCFKMMH-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- is a boron-containing compound with a unique structure that includes a dioxaborolane ring and a bis(2-chloroethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- typically involves the reaction of a boronic acid derivative with a suitable amine. One common method is the reaction of pinacolborane with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to other functional groups.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound’s boron-containing structure makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Its derivatives are explored for their potential as anticancer agents due to their ability to interact with DNA.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- involves its interaction with biological molecules. The bis(2-chloroethyl)amino group can form cross-links with DNA, inhibiting DNA replication and transcription. This property is particularly useful in cancer therapy, where the compound can induce cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with a similar dioxaborolane ring structure.

    2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: A compound with two dioxaborolane rings attached to a pyrene core.

Uniqueness

1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- is unique due to its bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry and cancer research.

Properties

CAS No.

23068-73-7

Molecular Formula

C6H12BCl2NO2

Molecular Weight

211.88 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-1,3,2-dioxaborolan-2-amine

InChI

InChI=1S/C6H12BCl2NO2/c8-1-3-10(4-2-9)7-11-5-6-12-7/h1-6H2

InChI Key

RBCFRJABCFKMMH-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)N(CCCl)CCCl

Origin of Product

United States

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